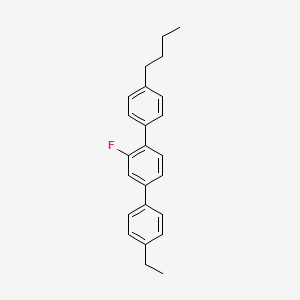

1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with butyl, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by fluorination. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous medium or amine in an organic solvent.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Material Science

Liquid Crystals:

One of the primary applications of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene is in the development of liquid crystal displays (LCDs). The compound exhibits liquid crystalline behavior, which is essential for the functionality of LCDs. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, allowing them to change their optical properties in response to an electric field. This property is crucial for the operation of various electronic devices, including televisions and computer monitors .

Dielectric Materials:

The compound also serves as a dielectric material in electro-optical devices. Dielectrics are insulators that can be polarized by an electric field, making them vital for capacitors and other electronic components. The incorporation of fluorinated compounds like this compound enhances the dielectric properties, improving the efficiency and performance of electronic devices .

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, compounds similar to this compound have been explored for their potential as drug candidates. The presence of fluorine in organic compounds often enhances their biological activity by improving metabolic stability and bioavailability. Research into related compounds has shown promising results in enzyme inhibition and therapeutic applications .

Enzyme Inhibition:

Studies have indicated that fluorinated compounds can exhibit significant enzyme inhibitory activity. For instance, related structures have demonstrated moderate potency in inhibiting specific enzymes, which could lead to developments in treatments for various diseases, including metabolic disorders and cancers .

Organic Chemistry

Synthesis and Reactions:

The synthesis of this compound can be achieved through various organic reactions, including electrophilic aromatic substitution and cross-coupling reactions. These synthetic pathways are crucial for creating derivatives that may possess enhanced or novel properties suitable for specific applications in research and industry .

Crystal Engineering:

This compound can also be utilized in crystal engineering due to its ability to form stable crystalline structures. The study of pi interactions within these crystals can lead to insights into molecular packing and stability, which are essential for developing new materials with tailored properties .

Case Study 1: Liquid Crystal Displays

In a study investigating liquid crystalline compounds, this compound was evaluated for its electro-optical properties within LCDs. The results showed that the compound exhibited excellent thermal stability and a wide temperature range for liquid crystal phases, making it suitable for commercial display technologies.

Case Study 2: Drug Design

A recent investigation into fluorinated benzene derivatives highlighted the potential of compounds like this compound as enzyme inhibitors. The study focused on synthesizing analogs with varying fluorine substitutions to optimize their inhibitory activity against specific targets associated with metabolic diseases.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The butyl and ethyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall activity.

Comparison with Similar Compounds

- 1-(4-butylphenyl)-4-(4-methylphenyl)-2-fluorobenzene

- 1-(4-butylphenyl)-4-(4-propylphenyl)-2-fluorobenzene

- 1-(4-butylphenyl)-4-(4-isopropylphenyl)-2-fluorobenzene

Uniqueness: 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene is unique due to the specific combination of butyl, ethyl, and fluorine substituents on the benzene ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene, also known as 1,1':4',1''-terphenyl, 4-butyl-4''-ethyl-2'-fluoro , is a compound with the molecular formula C24H25F and a molecular weight of approximately 332.454 g/mol. The structure features a fluorine atom attached to a benzene ring, which is further substituted with butyl and ethyl groups on adjacent phenyl rings. This unique configuration contributes to its biological activity and potential applications in various fields.

The presence of the fluorine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions under specific conditions. Additionally, the electron-rich nature of the aromatic rings facilitates electrophilic aromatic substitution reactions. The hydrophobic characteristics imparted by the butyl and ethyl groups influence its solubility in organic solvents, which is critical for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related compounds have demonstrated effective inhibition against various microbial strains, suggesting potential applications in pharmaceuticals .

Enzyme Inhibition Studies

The compound's structure allows it to interact with enzyme targets effectively. In particular, studies have focused on its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Compounds with similar structural characteristics have shown promising results in inhibiting tyrosinase activity, which could lead to applications in skin whitening products or treatments for hyperpigmentation disorders .

Study on Tyrosinase Inhibition

A study evaluated a series of compounds structurally related to this compound for their inhibitory effects on Agaricus bisporus tyrosinase. The most potent inhibitors exhibited IC50 values significantly lower than that of kojic acid, a well-known reference compound. This suggests that modifications in the substituents can enhance inhibitory potency against tyrosinase .

Antimicrobial Activity Assessment

Another study synthesized various derivatives of similar compounds and assessed their antimicrobial activities against several bacterial strains. The results indicated that certain derivatives displayed significant antimicrobial properties, contributing to the understanding of structure-activity relationships in this chemical class .

Comparative Analysis of Related Compounds

The following table summarizes the structural variations and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | IC50 (µM) | Activity Description |

|---|---|---|---|

| 1-(4-Ethylphenyl)-2-fluoro-4-(4-pentylphenyl)benzene | C25H27F | Not available | Structural variant with pentyl group |

| 1-(3-Fluorophenyl)-2-bromo-4-butylaniline | C15H16BrF | 12.5 | Effective against Staphylococcus aureus |

| 1-Ethynyl-4-fluorobenzene | C8H7F | Not applicable | Smaller structure with different properties |

Properties

CAS No. |

825633-75-8 |

|---|---|

Molecular Formula |

C24H25F |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene |

InChI |

InChI=1S/C24H25F/c1-3-5-6-19-9-13-21(14-10-19)23-16-15-22(17-24(23)25)20-11-7-18(4-2)8-12-20/h7-17H,3-6H2,1-2H3 |

InChI Key |

ROKKABRWIYSBLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.